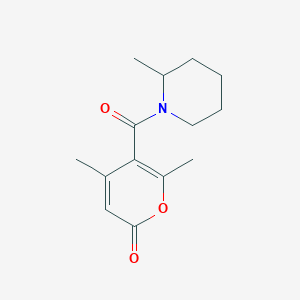
N-(2-methoxyethyl)-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide, also known as MOE-B, is a chemical compound that has gained significant attention in the scientific community for its potential applications in drug discovery and development. MOE-B is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
N-(2-methoxyethyl)-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide exerts its inhibitory effects on enzymes and proteins by binding to their active sites and disrupting their function. For example, it has been shown to inhibit histone deacetylases by binding to the zinc ion in their active sites and preventing the deacetylation of histones. This results in the upregulation of various genes involved in cell cycle regulation and apoptosis, which can lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and anti-inflammatory effects. It has also been shown to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyethyl)-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide has several advantages for lab experiments, including its high purity and stability. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its inhibitory effects on various enzymes and proteins can make it difficult to determine its specific mechanism of action in certain contexts.
Orientations Futures
There are several future directions for the research on N-(2-methoxyethyl)-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide, including its potential applications in the treatment of cancer, neurological disorders, and inflammatory diseases. Further studies are needed to determine its specific mechanism of action and optimize its efficacy and safety for clinical use. Additionally, the development of novel synthesis methods and analogs of N-(2-methoxyethyl)-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide could lead to the discovery of more potent and selective inhibitors of enzymes and proteins involved in various disease processes.
Méthodes De Synthèse
N-(2-methoxyethyl)-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide can be synthesized using a variety of methods, including the reaction between 2-aminobenzamide and 2-bromo-N-(2-methoxyethyl)acetamide in the presence of a base. Another method involves the reaction between 2-aminobenzamide and 2-bromoethyl methyl ether in the presence of a base, followed by the reaction with N-(2-methoxyethyl)acetamide. These methods have been optimized to produce high yields of N-(2-methoxyethyl)-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide with high purity.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory effects on various enzymes and proteins, including histone deacetylases and carbonic anhydrases. These enzymes and proteins play important roles in various physiological processes, and their dysregulation has been linked to various diseases, including cancer and neurological disorders.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-8-6-14-12(16)10-2-4-11(5-3-10)15-7-9-19-13(15)17/h2-5H,6-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHYCGQPOQJDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)N2CCOC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510809.png)
![3-[2-(2,3-Dihydroindol-1-yl)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7510816.png)
![1-[2-[2-(4-Methylphenoxy)ethoxy]phenyl]ethanone](/img/structure/B7510822.png)
![2-(2-Methylphenyl)-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510836.png)
![N-[2-oxo-2-(pyrrolidin-1-yl) ethyl]isonicotinamide](/img/structure/B7510857.png)

![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)



![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)


![(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510904.png)